Cas no 2384262-49-9 (1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl-)

1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl-, is a versatile intermediate in organic synthesis, particularly valued for its functionalized pyrazole core and protected amine group. The tert-butoxycarbonyl (Boc) group enhances stability during reactions, allowing selective deprotection under mild acidic conditions. The methyl substitution at the 1-position and carboxyl group at the 3-position offer reactivity for further derivatization, making it useful in pharmaceutical and agrochemical applications. Its structural features facilitate the synthesis of complex heterocycles or targeted modifications, while the Boc-protected aminomethyl group provides a handle for peptide coupling or conjugation. This compound is well-suited for medicinal chemistry research and scaffold diversification.
1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl- structure
2384262-49-9 structure
Product Name:1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl-
CAS No:2384262-49-9
MF:C11H17N3O4
MW:255.270382642746
CID:6532169
Update Time:2025-06-09

1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl-
    • 5-(((tert-Butoxycarbonyl)amino)methyl)-1-methyl-1H-pyrazole-3-carboxylic acid
    • Inchi: 1S/C11H17N3O4/c1-11(2,3)18-10(17)12-6-7-5-8(9(15)16)13-14(7)4/h5H,6H2,1-4H3,(H,12,17)(H,15,16)
    • InChI Key: IMKXLAAWXBVHDZ-UHFFFAOYSA-N
    • SMILES: C(C1N(N=C(C(=O)O)C=1)C)NC(=O)OC(C)(C)C

Experimental Properties

  • Density: 1.26±0.1 g/cm3(Predicted)
  • Boiling Point: 467.6±40.0 °C(Predicted)
  • pka: 4.06±0.10(Predicted)

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Additional information on 1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl-

Research Briefing on 1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl- (CAS: 2384262-49-9)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of pyrazole derivatives as versatile scaffolds for drug discovery. Among these, 1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl- (CAS: 2384262-49-9) has emerged as a compound of interest due to its potential therapeutic applications. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.

The compound, characterized by the presence of a Boc-protected amino methyl group and a methyl substituent on the pyrazole ring, has been investigated for its role in modulating various biological targets. Recent studies have demonstrated its utility as a key intermediate in the synthesis of small-molecule inhibitors targeting protein kinases and other enzymes involved in signal transduction pathways. The Boc group in the molecule provides a handle for further functionalization, making it a valuable building block in medicinal chemistry.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the use of this pyrazole derivative in the development of selective inhibitors for a specific kinase implicated in inflammatory diseases. The study reported that the compound exhibited favorable binding affinity and selectivity, with preliminary in vitro assays showing promising activity at low micromolar concentrations. These findings suggest its potential as a lead compound for further optimization.

Another recent investigation, detailed in ACS Chemical Biology, focused on the compound's role in fragment-based drug discovery. The researchers utilized the pyrazole core as a starting point for designing novel ligands targeting a protein-protein interaction interface. The study highlighted the compound's ability to serve as a versatile scaffold for generating diverse chemical libraries, which could accelerate the discovery of new therapeutic agents.

From a synthetic chemistry perspective, advancements in the preparation of this compound have also been reported. A 2022 publication in Organic Letters described an efficient, multi-step synthesis route that improved yield and purity compared to previous methods. The optimized protocol employed a combination of palladium-catalyzed cross-coupling and selective deprotection steps, enabling large-scale production for further biological evaluation.

While the current research landscape is promising, several challenges remain to be addressed. The compound's pharmacokinetic properties, including solubility and metabolic stability, require further investigation to assess its drug-like characteristics fully. Additionally, more extensive in vivo studies are needed to validate its therapeutic potential. Nonetheless, the growing body of research on 1H-Pyrazole-3-carboxylic acid, 5-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-1-methyl- (CAS: 2384262-49-9) underscores its importance as a valuable tool in chemical biology and a potential starting point for drug discovery programs targeting various diseases.

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